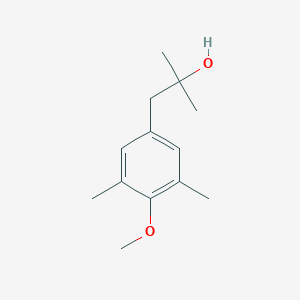
1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with dimethyl and methoxy groups, and a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3,5-dimethyl-4-methoxyphenylmagnesium bromide reacts with acetone to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or other catalytic processes that allow for efficient production. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methoxy and dimethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol exerts its effects depends on its specific application. In chemical reactions, the tertiary alcohol group and the substituted phenyl ring play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitution but different overall structure and properties.
1,4-Dimethylbenzene: Shares the dimethyl substitution on the phenyl ring but lacks the methoxy and alcohol groups.
Uniqueness: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol is unique due to its combination of a tertiary alcohol group and a phenyl ring with specific substitutions. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-6-11(8-13(3,4)14)7-10(2)12(9)15-5/h6-7,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNAGQRQBZPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














